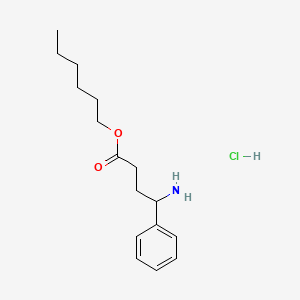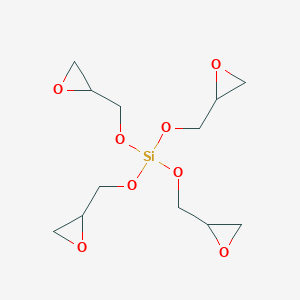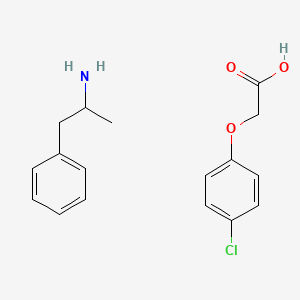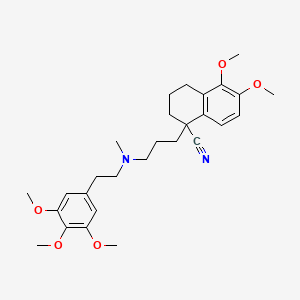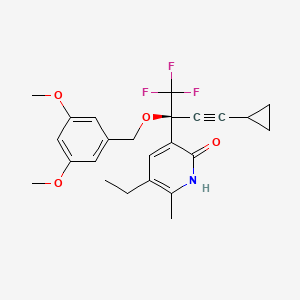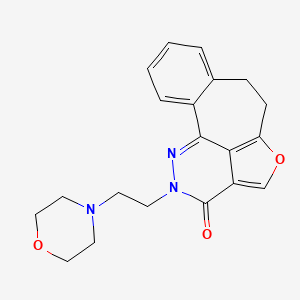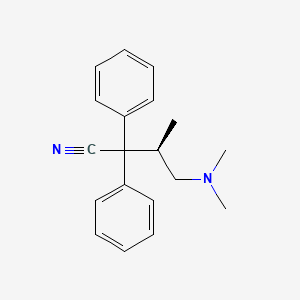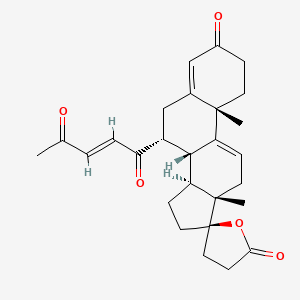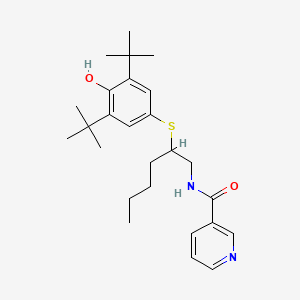
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)-3-pyridinecarboxamide is a complex organic compound with a unique structure that includes a pyridinecarboxamide moiety and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)-3-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio intermediate. This intermediate is then reacted with a hexyl chain and finally coupled with a pyridinecarboxamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings and the pyridine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings or the pyridine moiety.
Aplicaciones Científicas De Investigación
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)th
Propiedades
Número CAS |
88222-15-5 |
|---|---|
Fórmula molecular |
C26H38N2O2S |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
N-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H38N2O2S/c1-8-9-12-19(17-28-24(30)18-11-10-13-27-16-18)31-20-14-21(25(2,3)4)23(29)22(15-20)26(5,6)7/h10-11,13-16,19,29H,8-9,12,17H2,1-7H3,(H,28,30) |
Clave InChI |
HEQKLTKUUGQFBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CNC(=O)C1=CN=CC=C1)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




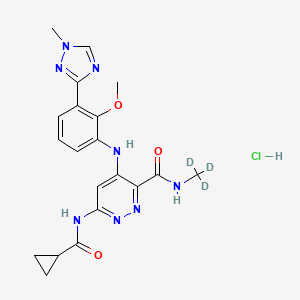
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)

